ML094

Beschreibung

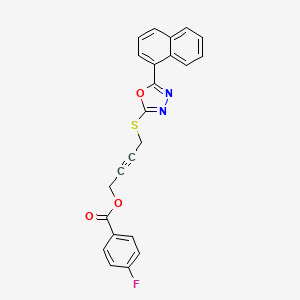

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H15FN2O3S |

|---|---|

Molekulargewicht |

418.4 g/mol |

IUPAC-Name |

4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate |

InChI |

InChI=1S/C23H15FN2O3S/c24-18-12-10-17(11-13-18)22(27)28-14-3-4-15-30-23-26-25-21(29-23)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-13H,14-15H2 |

InChI-Schlüssel |

BZGQMGJZXODGJM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC=C(C=C4)F |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC=C(C=C4)F |

Synonyme |

4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl4-fluorobenzoate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

ML094: A Technical Guide to its Mechanism of Action as a 15-Lipoxygenase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of ML094, a potent inhibitor of human 15-lipoxygenase-1 (15-LOX-1). This document consolidates available data on its inhibitory activity, binding characteristics, and the relevant biological pathways. Detailed experimental protocols and visual diagrams are included to support further research and drug development efforts.

Core Concepts: ML094 and 15-Lipoxygenase-1

Human reticulocyte 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase, is a non-heme iron-containing enzyme that plays a critical role in the metabolism of polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA) and linoleic acid (LA).[1] By catalyzing the insertion of molecular oxygen, 15-LOX-1 generates bioactive lipid mediators, such as 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-hydroperoxyoctadecadienoic acid (13-HpODE).[1] These molecules are implicated in a variety of physiological and pathological processes, including inflammation, cancer, atherosclerosis, and neurodegenerative conditions.[2]

ML094 is a small molecule inhibitor identified through high-throughput screening as a potent and highly selective inhibitor of human 15-LOX-1.[2] It belongs to a novel chemotype of 15-LOX-1 inhibitors.[2]

Mechanism of Action of ML094

The primary mechanism of action of ML094 is the direct inhibition of the catalytic activity of 15-LOX-1. Kinetic studies have revealed that this class of inhibitor is tight-binding and reversible.[2] A key characteristic of its inhibitory action is that it does not appear to involve the reduction of the active-site ferric ion, which is a common mechanism for some other lipoxygenase inhibitors.[2]

While ML094 itself demonstrates high potency in biochemical assays, it has been observed to lack activity in cell-based assays.[3] This is likely attributable to poor cell permeability or intracellular hydrolysis of its terminal ester moiety.[3]

Binding Site Interaction

Site-directed mutagenesis studies have provided insights into the binding of ML094-related inhibitors within the 15-LOX-1 active site. A derivative of ML094, referred to as compound 18, was used to probe these interactions. The data suggest that this class of inhibitors binds to an aromatic pocket in proximity to the amino acid residue F414.[4] Mutations at several key residues within the active site have been shown to significantly decrease the inhibitory potency of this compound class, indicating their direct or indirect role in inhibitor binding. The residues implicated in the binding and potency of the ML094 derivative are F414, E356, and L407.[4]

Quantitative Data

The inhibitory potency of ML094 and its derivative, compound 18, against human 15-LOX-1 has been quantified through IC50 measurements.

| Compound | Target | IC50 (nM) | Reference |

| ML094 | Human 15-LOX-1 | 10 - 14 | [3][4] |

Table 1: Inhibitory Potency of ML094 against Human 15-LOX-1.

The following table summarizes the impact of active site mutations on the inhibitory potency of an ML094 derivative (compound 18).

| h15-LOX-1 Mutant | IC50 of Compound 18 (µM) | Fold Change vs. Wild Type |

| Wild Type | 0.03 ± 0.01 | 1 |

| F414I | 3.0 ± 0.9 | ~100 |

| F414W | > 50 | >1667 |

| E356Q | 0.2 ± 0.06 | ~7 |

| L407A | 0.3 ± 0.1 | ~10 |

Table 2: Effect of h15-LOX-1 Active Site Mutations on the Potency of an ML094 Derivative (Compound 18). Data sourced from studies on a closely related derivative of ML094.[4]

Signaling Pathways and Experimental Workflows

15-Lipoxygenase-1 Signaling Pathway

15-LOX-1 is a key enzyme in pathways leading to inflammation and a form of regulated cell death known as ferroptosis. The inhibition of 15-LOX-1 by ML094 is expected to modulate these pathways by reducing the production of pro-inflammatory lipid hydroperoxides.

Caption: 15-LOX-1 signaling pathway and the inhibitory action of ML094.

Experimental Workflow: Inhibitor Screening and IC50 Determination

The following diagram outlines a typical workflow for screening 15-LOX-1 inhibitors and determining their IC50 values.

Caption: Workflow for 15-LOX-1 inhibitor screening and IC50 determination.

Experimental Workflow: Site-Directed Mutagenesis

To investigate the binding site of inhibitors like ML094, site-directed mutagenesis is employed. The workflow for this process is outlined below.

Caption: Workflow for site-directed mutagenesis of 15-LOX-1.

Experimental Protocols

Protocol for 15-Lipoxygenase-1 Activity Assay and IC50 Determination

This protocol is based on a continuous spectrophotometric rate assay.

Materials:

-

Human 15-LOX-1 enzyme

-

Arachidonic acid (substrate)

-

ML094 or other inhibitors

-

Reaction Buffer: 25 mM HEPES, pH 7.5, 0.01% Triton X-100

-

DMSO (for dissolving inhibitors)

-

UV-Vis Spectrophotometer

-

Cuvettes or 96-well UV-transparent plates

Procedure:

-

Enzyme Preparation: Dilute the stock solution of human 15-LOX-1 to the desired final concentration (e.g., 40 nM) in the reaction buffer.

-

Inhibitor Preparation: Prepare a stock solution of ML094 in DMSO. Create a series of dilutions of the inhibitor in the reaction buffer to achieve a range of final concentrations for the dose-response curve.

-

Substrate Preparation: Prepare a stock solution of arachidonic acid. The final concentration in the assay is typically around 10 µM.[3]

-

Assay Execution: a. To a cuvette or well of a 96-well plate, add the reaction buffer. b. Add the desired volume of the inhibitor dilution (or DMSO for the control). c. Add the 15-LOX-1 enzyme solution and incubate for a specified period (e.g., 5-10 minutes) at room temperature (22-25°C) to allow for inhibitor binding. d. Initiate the reaction by adding the arachidonic acid substrate.

-

Data Acquisition: a. Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product. b. Record the initial rate of the reaction (the linear portion of the absorbance vs. time curve).

-

IC50 Calculation: a. Calculate the percent inhibition for each inhibitor concentration relative to the control (DMSO only). b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Protocol for Site-Directed Mutagenesis of Human 15-LOX-1

This protocol provides a general outline for generating site-specific mutations in the 15-LOX-1 gene.

Materials:

-

Plasmid DNA containing the wild-type human 15-LOX-1 gene

-

Custom-synthesized mutagenic primers

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

-

DNA sequencing services

Procedure:

-

Primer Design: Design a pair of complementary primers containing the desired mutation in the center. The primers should have a sufficient melting temperature and flank the target mutation site.

-

PCR Amplification: a. Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, high-fidelity DNA polymerase, and dNTPs. b. Perform PCR to amplify the entire plasmid, incorporating the mutation. Use a sufficient number of cycles (typically 12-18) to generate a high yield of the mutated plasmid.

-

Template Digestion: a. Following PCR, add DpnI restriction enzyme directly to the amplification product. b. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental (wild-type) DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

-

Transformation: a. Transform the DpnI-treated DNA into competent E. coli cells using a standard heat-shock or electroporation protocol. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. c. Incubate the plates overnight at 37°C.

-

Verification: a. Select several colonies and grow them in liquid culture. b. Isolate the plasmid DNA from these cultures. c. Send the purified plasmid DNA for sequencing to confirm the presence of the desired mutation and the absence of any other unintended mutations.

-

Protein Expression and Purification: Once the mutation is confirmed, the mutant plasmid can be used to express and purify the mutant 15-LOX-1 protein for subsequent biochemical characterization.

Conclusion

ML094 is a potent and selective inhibitor of human 15-lipoxygenase-1, acting through a reversible, tight-binding mechanism that does not involve the reduction of the active site iron. Its interaction with the enzyme's active site is influenced by key residues such as F414, E356, and L407. While its utility in cellular studies is limited by poor permeability, ML094 and its derivatives serve as valuable chemical probes for elucidating the role of 15-LOX-1 in various diseases and as a foundation for the development of future therapeutics with improved pharmacological properties. The provided protocols and workflows offer a framework for the continued investigation of 15-LOX-1 inhibition.

References

- 1. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Rational development of a potent 15-lipoxygenase-1 inhibitor with in vitro and ex vivo anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

ML094: A Potent Inhibitor of 12/15-Lipoxygenase - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML094, chemically identified as 4-(5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-ylthio)but-2-ynylthiophene-2-carboxylate, is a potent inhibitor of human 12/15-lipoxygenase (12/15-LOX), an enzyme implicated in a variety of inflammatory diseases and neurological conditions. With an in vitro half-maximal inhibitory concentration (IC50) in the low nanomolar range, ML094 stands as a significant chemical probe for studying the physiological and pathological roles of 12/15-LOX. However, its utility in cell-based assays is limited by a hydrolyzable ester moiety, which leads to a loss of activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ML094, including detailed experimental protocols and a plausible synthetic route.

Chemical Structure and Properties

ML094 is a complex heterocyclic molecule featuring a naphthalene group linked to a 1,3,4-oxadiazole ring, which is further connected via a thioether linkage to a butynyl chain esterified with a thiophene-2-carboxylic acid.

Chemical Structure:

Physicochemical Properties:

Quantitative physicochemical data for ML094 is not extensively published. However, based on its structural similarity to other characterized 1,3,4-oxadiazole derivatives, the following properties can be estimated.

| Property | Value |

| Molecular Formula | C21H14N2O3S2 |

| Molecular Weight | 418.48 g/mol |

| IUPAC Name | 4-(5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-ylthio)but-2-ynyl thiophene-2-carboxylate |

| InChI Key | (Predicted) |

| Canonical SMILES | (Predicted) |

| Topological Polar Surface Area | 104.9 Ų |

| Predicted LogP | 4.5 - 5.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 6 |

Synthesis

A specific, detailed synthesis protocol for ML094 is not publicly available. However, a plausible synthetic route can be devised based on established methods for the synthesis of 1,3,4-oxadiazole-2-thiols and subsequent S-alkylation and esterification. The key intermediate is 5-(naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol.

Plausible Synthetic Pathway:

Biological Activity and Mechanism of Action

ML094 is a highly potent inhibitor of human 12/15-lipoxygenase (h12/15-LOX), also known as 15-lipoxygenase-1 (15-LOX-1).[1][2]

In Vitro Potency:

| Target | IC50 | Reference |

| Human 12/15-Lipoxygenase (h12/15-LOX) | < 10 nM | [1] |

| Human 15-Lipoxygenase-1 (h15-LOX-1) | 14 nM | [2] |

The mechanism of action for this class of inhibitors is suggested to involve interaction with the active site of the lipoxygenase enzyme. While not definitively proven for ML094, related oxo-lipids are known to act as covalent inhibitors through a Michael addition mechanism with nucleophilic residues in the enzyme's active site.

Limitations:

A significant drawback of ML094 is its lack of activity in cell-based assays.[1][2] This is attributed to the presence of a hydrolyzable ester moiety, which is likely cleaved by intracellular esterases, rendering the molecule inactive.[1][2]

The 12/15-Lipoxygenase Signaling Pathway

12/15-LOX is a key enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid. It catalyzes the introduction of molecular oxygen to produce bioactive lipid hydroperoxides. These hydroperoxides are subsequently reduced to their corresponding hydroxides, such as 12-hydroxyeicosatetraenoic acid (12-HETE) and 15-HETE. These lipid mediators are involved in a variety of cellular processes, including inflammation, oxidative stress, and cell death. The pathway is implicated in the pathophysiology of several diseases, including stroke, atherosclerosis, and neurodegenerative disorders.

Experimental Protocols

Determination of IC50 for 12/15-Lipoxygenase Inhibition (UV-Vis Spectrophotometry)

This protocol describes a common method for determining the inhibitory potency of compounds against 12/15-LOX by monitoring the formation of the conjugated diene product.

Materials:

-

Human recombinant 12/15-lipoxygenase

-

Linoleic acid or arachidonic acid (substrate)

-

ML094 (or other inhibitor) dissolved in DMSO

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the substrate in ethanol.

-

Prepare a working solution of the substrate in the assay buffer.

-

Prepare a stock solution of ML094 in DMSO.

-

Prepare serial dilutions of the ML094 stock solution in DMSO.

-

Prepare a working solution of the 12/15-LOX enzyme in the assay buffer.

-

-

Assay:

-

To a quartz cuvette, add the assay buffer.

-

Add a small volume of the ML094 dilution (or DMSO for the control).

-

Add the enzyme solution and incubate for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution.

-

Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes). The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each inhibitor concentration from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration relative to the control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Experimental Workflow:

Conclusion

ML094 is a valuable research tool for investigating the role of 12/15-lipoxygenase in various biological processes. Its high potency and selectivity make it an excellent in vitro probe. However, its poor cell-based activity highlights the importance of considering metabolic stability in drug design. Future efforts to develop 12/15-LOX inhibitors with improved pharmacokinetic properties, potentially by modifying the ester moiety of ML094, could lead to the development of novel therapeutics for a range of inflammatory and neurological disorders.

References

ML094: A Technical Guide to its Discovery and Development as a 12/15-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of ML094, a potent inhibitor of human 12/15-lipoxygenase (12/15-LOX). ML094 emerged from a quantitative high-throughput screening campaign as a promising chemical probe for studying the role of 12/15-LOX in various disease states, particularly stroke. However, its progression was ultimately hampered by unfavorable physicochemical and pharmacokinetic properties, leading to the development of second-generation inhibitors. This document details the discovery, mechanism of action, and biological context of ML094, presenting available data and experimental methodologies to inform future research in the field of lipoxygenase inhibition.

Discovery and Initial Characterization

ML094 was identified through a quantitative high-throughput screen (qHTS) of approximately 74,000 small molecules aimed at discovering inhibitors of human 12/15-lipoxygenase (h12/15-LOX). This initial screen identified a novel 1,3,4-oxadiazole-2-thiol chemotype to which ML094 belongs.

Quantitative Data Summary

While ML094 demonstrated high in vitro potency, its development was curtailed due to poor drug-like properties. Consequently, a comprehensive public dataset on its selectivity and kinetic parameters is limited. The available quantitative data is summarized below.

| Compound | Target | IC50 (nM) | Cell-Based Activity | Key Liabilities |

| ML094 | Human 12/15-LOX | < 10 | No | Poor solubility, low cell permeability, rapid microsomal metabolism (t1/2 < 2 min), potential hydrolysis of ester moiety. |

| ML351 (Comparator) | Human 12/15-LOX | 200 | Yes | - |

| 99089 (Parent Scaffold) | Human 12/15-LOX | 3,400 ± 500 | Yes (EC50 ≈ 10,000 nM) | - |

Experimental Workflow: From HTS to Hit Characterization

The discovery of ML094 and related compounds followed a systematic workflow common in early-stage drug discovery.

Mechanism of Action and Biological Context

ML094 is an inhibitor of 12/15-lipoxygenase, a key enzyme in the metabolism of polyunsaturated fatty acids like arachidonic acid.

12/15-Lipoxygenase Signaling Pathway in Stroke

In the context of ischemic stroke, 12/15-LOX activity is upregulated in neurons and endothelial cells. The enzyme directly oxidizes lipid membranes, leading to mitochondrial damage and contributing to neuronal cell death and blood-brain barrier disruption. Inhibition of 12/15-LOX is therefore a potential therapeutic strategy for mitigating ischemic brain injury.

Mode of Inhibition

Experimental Protocols

Detailed experimental protocols for the synthesis and complete characterization of ML094 have not been disclosed in the public literature. However, the general methodologies employed for this class of compounds are described below.

Lipoxygenase UV-Vis Assay

This assay is a standard method for determining the inhibitory activity of compounds against lipoxygenases.

-

Principle: The assay measures the formation of the conjugated diene product of the lipoxygenase reaction, which absorbs light at 234 nm. The rate of increase in absorbance is proportional to the enzyme activity.

-

Reagents:

-

Enzyme: Purified recombinant human 12/15-LOX.

-

Substrate: Arachidonic acid.

-

Buffer: 25 mM HEPES (pH 7.5), 0.01% Triton X-100.

-

Inhibitor: Test compound (e.g., ML094) dissolved in DMSO.

-

-

Procedure:

-

The reaction is carried out in a cuvette at room temperature (22 °C) with constant stirring.

-

The reaction buffer, substrate, and inhibitor (or DMSO for control) are pre-incubated.

-

The reaction is initiated by the addition of the enzyme.

-

The increase in absorbance at 234 nm is monitored over time using a UV/Vis spectrophotometer.

-

The percent inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control.

-

IC50 values are determined by measuring the inhibition at various concentrations of the compound and fitting the data to a dose-response curve.

-

HT-22 Mouse Neuronal Cell Assay for Oxidative Glutamate Toxicity

This cell-based assay is used to assess the neuroprotective effects of 12/15-LOX inhibitors.

-

Principle: High concentrations of glutamate deplete glutathione in HT-22 cells, leading to oxidative stress and 12/15-LOX-dependent cell death (oxytosis). Inhibitors of 12/15-LOX can protect the cells from this toxicity.

-

Procedure:

-

HT-22 cells are plated in 96-well plates and allowed to adhere.

-

Cells are treated with the test compound at various concentrations.

-

Oxidative stress is induced by the addition of a high concentration of glutamate.

-

After a suitable incubation period, cell viability is assessed using a standard method (e.g., MTT assay).

-

The EC50 value, the concentration at which the compound provides 50% protection against glutamate-induced cell death, is calculated.

-

Synthesis

A detailed, step-by-step synthesis protocol for ML094 (4-(5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-ylthio)but-2-ynyl thiophene-2-carboxylate) is not available in the peer-reviewed literature. The synthesis of related 1,3,4-oxadiazole-2-thiol derivatives typically involves the cyclization of a hydrazide with carbon disulfide, followed by alkylation of the resulting thiol.

Conclusion

ML094 was a significant discovery in the search for potent and selective inhibitors of 12/15-lipoxygenase. While its own development was halted due to unfavorable ADME properties, the discovery of its chemical scaffold paved the way for the development of second-generation inhibitors with improved drug-like characteristics, such as ML351. The study of ML094 underscores the importance of early-stage ADME profiling in drug discovery and provides a valuable case study for researchers in the field. The information and methodologies presented in this guide are intended to support ongoing efforts to develop clinically viable 12/15-LOX inhibitors for the treatment of stroke and other inflammatory conditions.

ML094: An In-Depth Technical Guide to a Potent and Selective Chemical Probe for 15-Lipoxygenase-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML094, a potent and highly selective chemical probe for human 15-lipoxygenase-1 (15-LOX-1). This document details its biochemical properties, selectivity profile, and the experimental methodologies used for its characterization. It also explores the known signaling pathways involving 15-LOX-1 and discusses the limitations of ML094 as a cellular probe.

Introduction to ML094

ML094 is a small molecule inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in a variety of inflammatory diseases, including asthma, atherosclerosis, and certain cancers. As a chemical probe, ML094 allows for the detailed investigation of the biological roles of 15-LOX-1. It was identified through a quantitative high-throughput screen and has been characterized as a potent and exceptionally selective inhibitor of 15-LOX-1 in biochemical assays. However, its utility as a probe in cellular systems is limited by poor cell permeability.

Data Presentation

Biochemical Activity of ML094

The inhibitory potency of ML094 against human 15-LOX-1 was determined using a biochemical assay that monitors the formation of the hydroperoxy product of the enzymatic reaction.

| Compound | Target Enzyme | IC50 (nM) | Assay Type |

| ML094 | Human 15-LOX-1 | 14 | Biochemical |

Table 1: Inhibitory potency of ML094 against human 15-LOX-1.[1]

Selectivity Profile of ML094

The selectivity of a chemical probe is critical for attributing its biological effects to the intended target. ML094 has been profiled against other related lipoxygenases and cyclooxygenases, demonstrating a high degree of selectivity for 15-LOX-1.

| Off-Target Enzyme | % Inhibition @ 10 µM | Fold Selectivity vs. 15-LOX-1 |

| Human 5-Lipoxygenase (5-LOX) | < 5% | > 7500 |

| Human Platelet 12-Lipoxygenase (12-LOX) | < 5% | > 7500 |

| Human Epithelial 15-Lipoxygenase-2 (15-LOX-2) | < 5% | > 7500 |

| Ovine Cyclooxygenase-1 (COX-1) | < 5% | > 7500 |

| Human Cyclooxygenase-2 (COX-2) | < 5% | > 7500 |

Table 2: Selectivity profile of ML094 against related enzymes.[2]

Physicochemical Properties

| Property | Value/Observation |

| Cellular Activity | Inactive in cell-based assays |

| Suspected Reasons for Inactivity | Poor cell permeability, intracellular hydrolysis |

Table 3: Cellular activity and physicochemical limitations of ML094.[1]

Experimental Protocols

15-LOX-1 Inhibition Assay (UV-based)

This protocol describes a common method for determining the inhibitory activity of compounds against 15-LOX-1 by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.

Materials:

-

Human recombinant 15-LOX-1

-

Linoleic acid or arachidonic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Enzyme Solution Preparation: Prepare a solution of 15-LOX-1 in borate buffer to a final concentration that gives a linear reaction rate for at least 5 minutes. Keep the enzyme solution on ice.

-

Substrate Solution Preparation: Prepare a stock solution of linoleic acid or arachidonic acid in ethanol and dilute it in borate buffer to the desired final concentration (e.g., 10-100 µM).

-

Inhibitor Preparation: Dissolve ML094 or other test compounds in DMSO to create a stock solution. Prepare serial dilutions in DMSO.

-

Assay Setup:

-

In a quartz cuvette, add the borate buffer.

-

Add a small volume of the inhibitor solution in DMSO (e.g., 1 µL of a 100X stock) or pure DMSO for the control.

-

Add the enzyme solution and incubate for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation: Start the reaction by adding the substrate solution to the cuvette.

-

Data Acquisition: Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 5 minutes) using the spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve.

Cell Permeability Assay (Caco-2)

While specific data for ML094 is unavailable, this protocol describes a standard in vitro method to assess the intestinal permeability of a compound using the Caco-2 cell line, which forms a monolayer mimicking the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell® inserts

-

Cell culture medium and supplements

-

Hank's Balanced Salt Solution (HBSS)

-

Test compound (e.g., ML094)

-

Lucifer yellow (as a marker for monolayer integrity)

-

LC-MS/MS for compound quantification

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of Lucifer yellow.

-

Assay Setup (Apical to Basolateral Permeability):

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add the test compound (dissolved in HBSS) to the apical (upper) chamber.

-

Add fresh HBSS to the basolateral (lower) chamber.

-

-

Incubation: Incubate the plates at 37°C with gentle shaking.

-

Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the removed volume with fresh HBSS. A sample from the apical chamber is also taken at the beginning and end of the experiment.

-

Quantification: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

Signaling Pathways and Experimental Workflows

15-LOX-1 Signaling Pathway

15-LOX-1 is involved in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators that can have both pro- and anti-inflammatory effects. A key pathway involves the conversion of arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HETE), which can be further metabolized to lipoxins. Lipoxins are specialized pro-resolving mediators that can inhibit inflammatory responses, for example, by modulating NF-κB signaling.

Caption: Simplified signaling pathway of 15-LOX-1 and the inhibitory action of ML094.

Experimental Workflow for Inhibitor Characterization

The characterization of a chemical probe like ML094 follows a logical workflow, starting from initial screening to detailed biochemical and cellular profiling.

Caption: A typical workflow for the characterization of a chemical probe like ML094.

Synthesis of ML094

The synthesis of ML094 involves a multi-step process. A key precursor, 4-(5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-ylthio)but-2-yn-1-ol, is synthesized and then reacted with 4-fluorobenzoyl chloride to yield the final product.

A detailed synthesis as described in the literature involves the reaction of a precursor with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The precursor itself is synthesized through a series of steps starting from commercially available materials.

Conclusion

ML094 is a valuable tool for the in vitro investigation of 15-LOX-1 due to its high potency and exceptional selectivity. It serves as an excellent starting point for understanding the biochemical function of this enzyme. However, its poor cell permeability significantly limits its use as a chemical probe in cellular and in vivo systems. Researchers should be aware of this limitation and consider more cell-permeable analogs, such as ML351, for studies in intact cells or organisms. This technical guide provides the necessary information for the informed use of ML094 in research and drug discovery efforts targeting 15-LOX-1.

References

The 15-Lipoxygenase-1 Pathway: A Double-Edged Sword in Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 15-lipoxygenase-1 (15-LOX-1) pathway stands at a critical juncture in the complex landscape of inflammatory signaling. As a key enzyme in the metabolism of polyunsaturated fatty acids, 15-LOX-1 orchestrates the production of a diverse array of bioactive lipid mediators that can either promote the resolution of inflammation or, conversely, exacerbate it. This dual functionality has positioned 15-LOX-1 as a compelling target for therapeutic intervention in a wide range of inflammatory disorders, including asthma, rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. This technical guide provides a comprehensive overview of the 15-LOX-1 pathway, its role in various inflammatory diseases, detailed experimental protocols for its study, and a summary of quantitative data to aid in research and drug development efforts.

The 15-LOX-1 Pathway: Biosynthesis and Downstream Signaling

15-LOX-1 is a non-heme iron-containing dioxygenase that primarily catalyzes the insertion of molecular oxygen into arachidonic acid (AA) at the C-15 position, leading to the formation of 15-hydroperoxyeicosatetraenoic acid (15-HpETE). This intermediate is then rapidly converted to the more stable 15-hydroxyeicosatetraenoic acid (15-HETE).[1] The significance of this pathway lies in the subsequent metabolism of these initial products into a cascade of signaling molecules with potent biological activities.

1.1. Pro-resolving Mediators: The Lipoxins

A major branch of the 15-LOX-1 pathway leads to the production of lipoxins, a class of specialized pro-resolving mediators (SPMs) that actively orchestrate the termination of inflammation. The biosynthesis of lipoxins, such as Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4), often occurs through transcellular metabolism, involving the interplay of 15-LOX-1 in one cell type (e.g., epithelial cells) and 5-lipoxygenase (5-LOX) in another (e.g., neutrophils).[2] Lipoxins exert their anti-inflammatory effects by:

-

Inhibiting neutrophil chemotaxis and infiltration into inflamed tissues.

-

Stimulating the non-phlogistic phagocytosis of apoptotic neutrophils by macrophages (efferocytosis).

-

Shifting macrophage polarization towards a pro-resolving M2 phenotype.

-

Suppressing the production of pro-inflammatory cytokines.[2]

1.2. Pro-inflammatory Mediators: Eoxins and Other Metabolites

In contrast to its role in generating pro-resolving lipoxins, the 15-LOX-1 pathway can also produce pro-inflammatory mediators. For instance, 15-HETE itself can have pro-inflammatory effects in certain contexts. Furthermore, in eosinophils, 15-LOX-1 is involved in the production of eoxins, which are potent chemoattractants for eosinophils and contribute to allergic inflammation.[1]

1.3. Downstream Signaling Cascades

The diverse biological effects of 15-LOX-1 metabolites are mediated through their interaction with specific G protein-coupled receptors (GPCRs) and subsequent modulation of intracellular signaling pathways. A key pathway influenced by 15-LOX-1 is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. Pro-resolving mediators like LXA4 can suppress NF-κB activation, thereby downregulating the production of pro-inflammatory cytokines and chemokines.[3] Conversely, some 15-LOX-1 products have been shown to activate NF-κB in certain cell types.

The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical signaling cascade modulated by 15-LOX-1. For example, IL-4-induced expression of 15-LOX-1 in macrophages is dependent on STAT6 signaling.[4]

More recently, a link between the 15-LOX-1 pathway and the NLRP3 inflammasome has been identified. Lipoxins have been shown to inhibit the activation of the NLRP3 inflammasome, a key driver of IL-1β and IL-18 production, further highlighting the anti-inflammatory potential of this pathway.[2]

Figure 1: Simplified 15-LOX-1 signaling pathway.

Role of 15-LOX-1 in Inflammatory Diseases

The delicate balance between the pro-resolving and pro-inflammatory arms of the 15-LOX-1 pathway is often disrupted in chronic inflammatory diseases.

2.1. Asthma and Allergic Airway Disease

In asthma, 15-LOX-1 is highly expressed in airway epithelial cells and eosinophils. While it contributes to the production of anti-inflammatory lipoxins, it is also a key enzyme in the synthesis of pro-inflammatory eoxins, which are potent chemoattractants for eosinophils. The net effect of 15-LOX-1 in asthma is complex and likely depends on the specific inflammatory milieu and disease phenotype.

2.2. Rheumatoid Arthritis (RA)

Studies have shown significantly higher expression of 15-LOX-1 in the synovium of RA patients compared to those with osteoarthritis.[3] 15-LOX-1 is found in various cell types within the synovium, including macrophages, fibroblasts, and endothelial cells. While its products can contribute to inflammation by increasing vascular permeability and inducing pro-inflammatory cytokines, the pathway's role in producing lipoxins also suggests a potential for therapeutic intervention aimed at promoting resolution.[3]

2.3. Inflammatory Bowel Disease (IBD)

In IBD, which includes Crohn's disease and ulcerative colitis, the role of 15-LOX-1 is also multifaceted. Some studies suggest a protective role, with 15-LOX-1 and its pro-resolving products helping to maintain mucosal homeostasis and dampen inflammation. However, other reports indicate that 15-LOX-1 may also contribute to the pathogenesis of IBD. Clinical trials exploring the therapeutic potential of targeting this pathway in IBD are ongoing.[2][5]

2.4. Atherosclerosis

Atherosclerosis is a chronic inflammatory disease of the arteries. 15-LOX-1 is implicated in the oxidation of low-density lipoprotein (LDL), a key event in the formation of atherosclerotic plaques. Oxidized LDL is taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerosis. However, the 15-LOX-1 pathway also generates lipoxins, which can inhibit the recruitment of inflammatory cells to the vessel wall and promote the clearance of apoptotic cells, thereby potentially limiting plaque progression.

Quantitative Data on the 15-LOX-1 Pathway

The following tables summarize key quantitative data related to the 15-LOX-1 pathway in the context of inflammation.

Table 1: 15-LOX-1 Expression in Inflammatory Conditions

| Disease/Condition | Cell/Tissue Type | Change in Expression | Fold Change (approx.) | Reference |

| Asthma | Bronchial Epithelium | Increased | Varies | [6] |

| Rheumatoid Arthritis | Synovial Macrophages | Increased | >2-fold vs. OA | [6] |

| IL-4 Stimulated Macrophages | Human Monocyte-derived Macrophages | Increased | ~3-fold (mRNA) | [7] |

Table 2: IC50 Values of Selected 15-LOX-1 Inhibitors

| Inhibitor | Target | IC50 | Assay Type | Reference |

| PD-146176 | r12/15-LOX | 3.81 µM | Enzyme Assay | [8] |

| ML351 | h-15-LOX-1 | 200 nM | Enzyme Assay | [9] |

| Compound 9c (i472) | 15-LOX-1 | 0.19 µM | Enzyme Assay | [8] |

| MLS000327069 | h15-LOX-2 | 0.34 µM | Enzyme Assay | [10] |

| MLS000536924 | h15-LOX-2 | 3.1 µM | Enzyme Assay | [10] |

Table 3: Concentrations of 15-LOX-1 Metabolites in Biological Samples

| Metabolite | Biological Sample | Condition | Concentration Range | Reference |

| 15-HETE | Synovial Fluid | Rheumatoid Arthritis | Not directly correlated with 15-LOX expression | [3] |

| 15-HETE | Bronchoalveolar Lavage Fluid | Asthma (post-antigen) | Significantly increased | [6] |

| Lipoxin A4 | Plasma | Healthy | <0.1 nM | [11] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate investigation of the 15-LOX-1 pathway.

4.1. Spectrophotometric Assay for 15-LOX-1 Activity

This assay measures the formation of conjugated dienes, a product of lipoxygenase activity, which absorb light at 234 nm.

Materials:

-

Soybean 15-lipoxygenase (or purified recombinant 15-LOX-1)

-

Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Prepare the enzyme solution by dissolving 15-LOX in borate buffer to a concentration that gives a linear increase in absorbance over time (e.g., ~400 U/mL). Keep the enzyme solution on ice.

-

Prepare the substrate solution by dissolving linoleic acid in borate buffer to a final concentration of 250 µM.

-

For the blank, pipette 12.5 µL of DMSO and 487.5 µL of borate buffer into a quartz cuvette.

-

For the control (no inhibitor), pipette 12.5 µL of DMSO and 487.5 µL of the enzyme solution into a cuvette.

-

For the inhibitor sample, pipette 12.5 µL of the inhibitor dissolved in DMSO and 487.5 µL of the enzyme solution into a cuvette. Incubate for 5 minutes at room temperature.

-

To initiate the reaction, rapidly add 500 µL of the substrate solution to each cuvette (except the blank).

-

Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.

-

Calculate the rate of increase in absorbance (ΔA/min).

-

The percentage of inhibition is calculated as: (1 - (Rate_inhibitor / Rate_control)) * 100.[7]

Figure 2: Workflow for a spectrophotometric 15-LOX-1 activity assay.

4.2. Fluorometric Assay for 15-LOX-1 Activity

This high-throughput assay utilizes a probe that becomes fluorescent upon oxidation by lipid hydroperoxides produced by 15-LOX-1.

Materials:

-

Lipoxygenase Activity Assay Kit (e.g., from Abcam or Sigma-Aldrich) containing:

-

LOX Assay Buffer

-

LOX Lysis Buffer

-

LOX Probe

-

LOX Substrate

-

LOX Enzyme (positive control)

-

LOX Inhibitor (control)

-

Oxidized Probe Standard

-

-

White, flat-bottom 96-well plates

-

Fluorescence microplate reader (Ex/Em = 500/536 nm)

Procedure:

-

Sample Preparation: Homogenize cells or tissue in ice-cold LOX Lysis Buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration.

-

Standard Curve: Prepare a standard curve using the Oxidized Probe Standard according to the kit instructions.

-

Reaction Setup: In a 96-well plate, set up wells for the sample, sample background control, and sample plus inhibitor. Add the sample lysate and appropriate buffers/inhibitors.

-

Reaction Initiation: Prepare a reaction mix containing the LOX Assay Buffer and LOX Probe. Add this mix to all wells.

-

Substrate Addition: Add the LOX substrate to all wells to start the reaction.

-

Measurement: Immediately measure the fluorescence in kinetic mode at Ex/Em = 500/536 nm for 30-40 minutes.

-

Calculation: Calculate the LOX activity based on the rate of fluorescence increase and normalize to the protein concentration.[12][13][14]

4.3. Quantification of Lipoxin A4 by UPLC-MS/MS

This method provides high sensitivity and specificity for the quantification of 15-LOX-1 products in biological samples.

Materials:

-

Ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Lipoxin A4 standard and deuterated internal standard (LXA4-d5)

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

Sample Preparation: Spike the biological sample (e.g., plasma, cell culture supernatant) with the deuterated internal standard.

-

Solid-Phase Extraction (SPE): Acidify the sample and apply it to a pre-conditioned C18 SPE cartridge. Wash the cartridge to remove interfering substances and then elute the lipid mediators with an organic solvent (e.g., methanol or ethyl acetate).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

-

UPLC-MS/MS Analysis: Inject the reconstituted sample onto the UPLC-MS/MS system. Use a gradient elution to separate the analytes.

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for LXA4 and its internal standard.

-

Quantification: Create a standard curve using known concentrations of LXA4 and calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.[11]

References

- 1. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 2. Lipoxin - Wikipedia [en.wikipedia.org]

- 3. jpccr.eu [jpccr.eu]

- 4. researchgate.net [researchgate.net]

- 5. Cellular mechanisms underlying the impairment of macrophage efferocytosis [ouci.dntb.gov.ua]

- 6. Expression of 5-lipoxygenase and 15-lipoxygenase in rheumatoid arthritis synovium and effects of intraarticular glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

- 10. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential proteomic analysis of synovial fluid from rheumatoid arthritis and osteoarthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a fluorescent intensity assay amenable for high-throughput screening for determining 15-lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. abcam.com [abcam.com]

ML094: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and selectivity profile of ML094, a potent inhibitor of human 15-lipoxygenase-1 (15-LOX-1). The information presented herein is intended to support further research and drug development efforts targeting the lipoxygenase pathway.

Introduction

ML094 is a small molecule inhibitor of human 15-lipoxygenase-1 (h15-LOX-1), also known as 12/15-lipoxygenase (h12/15-LOX). 15-LOX-1 is a key enzyme in the metabolic cascade of arachidonic acid, leading to the production of pro-inflammatory lipid mediators. Due to its role in various inflammatory diseases, neurodegenerative disorders, and certain cancers, 15-LOX-1 is a significant target for therapeutic intervention. ML094 has been identified as a highly potent inhibitor of this enzyme. However, a comprehensive understanding of its selectivity against other related enzymes is crucial for its development as a specific chemical probe or therapeutic lead. This document summarizes the quantitative data on ML094's potency and selectivity, details the experimental methodologies used for its characterization, and visualizes its relevant biological pathways.

Target Specificity and Selectivity Profile

The inhibitory activity of ML094 was assessed against its primary target, human 15-LOX-1, and a panel of related lipoxygenase (LOX) and cyclooxygenase (COX) enzymes to determine its selectivity.

| Target Enzyme | Species | IC50 | % Inhibition @ 4.6 µM |

| 15-LOX-1 (12/15-LOX) | Human | 14 nM | Not Applicable |

| 12/15-LOX | Murine | 2.8 µM | Not Applicable |

| 5-LOX | Human | > 4.6 µM | 11% |

| 12-LOX | Human | > 4.6 µM | 24% |

| 15-LOX-2 | Human | > 4.6 µM | 15% |

| COX-1 | Ovine | > 4.6 µM | 18% |

| COX-2 | Human | > 4.6 µM | 0% |

Data sourced from the NIH Probe Report for ML094.

Experimental Protocols

The following is a detailed methodology for the biochemical assay used to determine the potency and selectivity of ML094.

Biochemical Assay for Lipoxygenase Inhibition

Principle: The activity of lipoxygenase enzymes is determined by measuring the formation of the conjugated diene hydroperoxide product from a polyunsaturated fatty acid substrate (e.g., arachidonic acid). This product absorbs light at 234 nm, and the rate of increase in absorbance is proportional to the enzyme activity.

Materials:

-

Purified recombinant human 15-LOX-1, 5-LOX, 12-LOX, 15-LOX-2, ovine COX-1, and human COX-2.

-

Arachidonic acid (substrate)

-

Linoleic acid (substrate for 15-LOX-1)

-

ML094 (test inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 25 mM HEPES, pH 7.3

-

UV-transparent 96-well plates or cuvettes

-

UV/Vis spectrophotometer capable of reading at 234 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ML094 in DMSO.

-

Prepare serial dilutions of the ML094 stock solution in DMSO to generate a range of concentrations for IC50 determination.

-

Prepare a stock solution of arachidonic acid or linoleic acid in ethanol.

-

Dilute the purified enzymes to their optimal working concentrations in the assay buffer.

-

-

Assay Protocol (96-well plate format):

-

Add 2 µL of the diluted ML094 solution or DMSO (for control wells) to each well.

-

Add 188 µL of the enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the substrate solution (arachidonic acid or linoleic acid) to each well.

-

Immediately begin monitoring the increase in absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of ML094 and the control.

-

Normalize the velocities to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the ML094 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

For single-point inhibition assays, calculate the percentage of inhibition at the tested concentration relative to the control.

-

Visualizations

Experimental Workflow

Caption: Workflow for determining the IC50 of ML094.

15-Lipoxygenase-1 Signaling Pathway

Caption: The 15-LOX-1 signaling cascade and the inhibitory action of ML094.

Conclusion

ML094 is a highly potent and selective inhibitor of human 15-lipoxygenase-1. Its sub-micromolar potency against the human enzyme, coupled with its significantly lower activity against other lipoxygenases and cyclooxygenases, underscores its utility as a specific chemical probe for investigating the biological roles of 15-LOX-1. The lack of activity in cell-based assays suggests potential limitations in cell permeability or metabolic stability, which should be considered in the design of future experiments. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of inflammation, neurodegeneration, and drug discovery.

The Dual Role of 15-Lipoxygenase-1 in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Lipoxygenase-1 (15-LOX-1), an enzyme involved in the metabolism of polyunsaturated fatty acids, plays a complex and often contradictory role in the landscape of human cancers. While numerous studies have highlighted its function as a tumor suppressor in certain malignancies like colorectal cancer, others have implicated it as a promoter of tumorigenesis in cancers such as prostate cancer. This technical guide provides an in-depth exploration of the multifaceted functions of 15-LOX-1 in oncology, detailing its signaling pathways, enzymatic activity, and the experimental methodologies used to investigate its role. Quantitative data on its expression across various cancers are summarized, and detailed protocols for key experimental assays are provided to facilitate further research in this critical area of cancer biology and drug development.

Introduction

15-Lipoxygenase-1 (15-LOX-1), encoded by the ALOX15 gene, is a member of the lipoxygenase family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, primarily linoleic acid and arachidonic acid. Its expression is highly regulated in normal human cells and it plays a significant role in the resolution of inflammation and in promoting terminal cell differentiation. The role of 15-LOX-1 in cancer is context-dependent, exhibiting both tumor-suppressive and pro-tumorigenic activities depending on the specific cancer type and the cellular microenvironment. This duality makes 15-LOX-1 a challenging yet potentially rewarding target for cancer therapy. Understanding the intricate molecular mechanisms that govern its function is paramount for the development of novel therapeutic strategies.

The Dichotomous Function of 15-LOX-1 in Cancer

The function of 15-LOX-1 in cancer is best described as a double-edged sword. Its expression is frequently downregulated in some cancers, suggesting a tumor-suppressive role, while in others, its expression is maintained or even upregulated, indicating a potential pro-tumorigenic function.

15-LOX-1 as a Tumor Suppressor

In several cancers, most notably colorectal cancer, 15-LOX-1 is considered a tumor suppressor. Its expression is often lost or significantly reduced in colorectal polyps and carcinomas. The tumor-suppressive functions of 15-LOX-1 are mediated through various mechanisms, including:

-

Induction of Apoptosis: Re-expression of 15-LOX-1 in colon cancer cells has been shown to induce programmed cell death.

-

Inhibition of Cell Proliferation: The enzyme and its metabolic products can arrest the cell cycle, thereby inhibiting tumor growth.

-

Promotion of Cell Differentiation: By promoting terminal differentiation, 15-LOX-1 can revert cancer cells to a less malignant phenotype.

-

Inhibition of Angiogenesis and Metastasis: 15-LOX-1 and its metabolites can interfere with the formation of new blood vessels and prevent the spread of cancer cells.

15-LOX-1 as a Tumor Promoter

In contrast to its role in colorectal cancer, 15-LOX-1 has been implicated as a tumor promoter in malignancies such as prostate cancer. In these contexts, the enzymatic products of 15-LOX-1 can contribute to:

-

Enhanced Cell Proliferation: Certain metabolites may stimulate signaling pathways that promote cell growth.

-

Increased Angiogenesis: In some models, 15-LOX-1 has been shown to increase the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.

-

Inflammation: Chronic inflammation is a known driver of tumorigenesis, and 15-LOX-1 can produce pro-inflammatory mediators.

Substrates and Metabolic Products of 15-LOX-1

The enzymatic activity of 15-LOX-1 is central to its function in cancer. It primarily metabolizes two key polyunsaturated fatty acids:

-

Linoleic Acid: The preferred substrate for 15-LOX-1, which is converted to 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) . 13(S)-HODE is often associated with the tumor-suppressive effects of 15-LOX-1.

-

Arachidonic Acid: This is metabolized to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) . The role of 15(S)-HETE is more complex, with both pro- and anti-tumorigenic effects reported.

Signaling Pathways Involving 15-LOX-1 in Cancer

The diverse functions of 15-LOX-1 are mediated through its interaction with and modulation of several key signaling pathways.

The p53 Pathway

15-LOX-1 can activate the tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis. Interestingly, this activation can occur independently of the enzymatic activity of 15-LOX-1. The 15-LOX-1 protein can directly bind to and activate DNA-dependent protein kinase (DNA-PK), which in turn phosphorylates and activates p53. This leads to the upregulation of p53 target genes such as p21, which mediates cell cycle arrest.

The NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cancer. In the context of its tumor-suppressive role, 15-LOX-1 has been shown to inhibit the NF-κB signaling pathway. This inhibition can lead to a reduction in the expression of pro-inflammatory and pro-survival genes.

The PPARγ Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is involved in cell differentiation and apoptosis. The 15-LOX-1 metabolite, 13(S)-HODE, is a known ligand and activator of PPARγ. Activation of PPARγ by 13(S)-HODE can lead to the induction of apoptosis and inhibition of cancer cell growth.

Quantitative Data on 15-LOX-1 Expression in Human Cancers

The expression of 15-LOX-1 is significantly altered in various human cancers. The following table summarizes the observed expression changes in several common malignancies.

| Cancer Type | Expression Change in Tumor vs. Normal Tissue | Reference(s) |

| Colorectal Cancer | Significantly higher in 14 of 18 tumor tissues compared to adjacent normal tissue. | |

| Colorectal Cancer (with metastases) | Gene expression levels were significantly lower in tumor tissue of patients with metastases compared to non-tumor adjacent mucosa. | |

| Breast Cancer | Markedly weaker staining of 15-LOX-1 in breast cancer cells compared to normal mammary epithelial cells. Ratios of 15-LOX-1 to CK19 were lower in tumor tissues. | |

| Pancreatic Cancer | Strong expression in normal ductal cells, but no staining in tumor cells. | |

| Prostate Cancer | Expression is associated with an increase in prostate cancer. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of 15-LOX-1 in cancer.

Immunohistochemistry (IHC) for 15-LOX-1 Detection in Tissue

This protocol outlines the steps for detecting 15-LOX-1 protein in formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 0.1M sodium citrate, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit polyclonal anti-15-LOX-1 (e.g., diluted 1:2500)

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Heat slides in antigen retrieval buffer in a microwave oven for 15 minutes.

-

Allow to cool at room temperature for 20 minutes.

-

Rinse with PBS.

-

-

Peroxidase Quenching:

-

Incubate slides in 3% hydrogen peroxide for 20 minutes at room temperature to block endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate slides with blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary anti-15-LOX-1 antibody overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Rinse slides with PBS.

-

Incubate with DAB substrate until a brown color develops.

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and xylene.

-

Mount with mounting medium.

-

Cell Migration and Invasion Assays

These assays are used to assess the effect of 15-LOX-1 on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)

-

24-well plates

-

Cancer cell lines

-

Serum-free cell culture medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., 5% glutaraldehyde)

-

Staining solution (e.g., 1% crystal violet)

Procedure:

-

Cell Preparation:

-

Culture cells to sub-confluency.

-

Harvest cells and resuspend in serum-free medium.

-

-

Assay Setup:

-

Place Transwell inserts into the wells of a 24-well plate.

-

For invasion assays, use inserts pre-coated with Matrigel.

-

Add medium with chemoattractant to the lower chamber.

-

Add the cell suspension to the upper chamber of the insert.

-

-

Incubation:

-

Incubate the plate at 37°C for 16-48 hours.

-

-

Staining and Quantification:

-

Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the cells on the lower surface of the membrane with fixation solution.

-

Stain the cells with crystal violet.

-

Wash the inserts to remove excess stain.

-

Count the number of stained cells under a microscope.

-

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Fixed and permeabilized cells or tissue sections

-

TdT (Terminal deoxynucleotidyl transferase) enzyme

-

BrdU-labeled nucleotides (Br-dUTP)

-

Anti-BrdU antibody conjugated to a fluorescent probe or an enzyme (e.g., peroxidase)

-

Staining buffer

-

Stop buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Sample Preparation:

-

Fix cells or tissue sections with 4% paraformaldehyde.

-

Permeabilize with a detergent (e.g., Triton X-100) or proteinase K.

-

-

Labeling Reaction:

-

Incubate the sample with a mixture of TdT enzyme and Br-dUTP. TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.

-

-

Detection:

-

Incubate the sample with an anti-BrdU antibody that recognizes the incorporated Br-dUTP.

-

If the antibody is fluorescently labeled, the sample can be directly visualized.

-

If the antibody is enzyme-conjugated, a substrate is added to produce a colored or fluorescent signal.

-

-

Analysis:

-

Analyze the sample using fluorescence microscopy to visualize apoptotic cells within the tissue context or by flow cytometry for quantitative analysis of apoptosis in a cell population.

-

Conclusion

15-LOX-1 is a critical enzyme in the complex interplay of lipid metabolism and cancer progression. Its dual functionality as both a tumor suppressor and a promoter underscores the importance of context in cancer biology. For researchers and drug development professionals, a thorough understanding of the signaling pathways it modulates, its enzymatic products, and the experimental tools to study its function is essential. The methodologies and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of targeting 15-LOX-1 in various cancers. Future research should focus on elucidating the precise molecular switches that determine the pro- or anti-tumorigenic role of 15-LOX-1, which will be crucial for the development of effective and targeted cancer therapies.

Unveiling the Molecular Recognition of 15-Lipoxygenase-1 by the Potent Inhibitor ML094: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding site and interaction of the potent inhibitor ML094 with human 15-lipoxygenase-1 (15-LOX-1). 15-LOX-1 is a critical enzyme in the metabolic pathway of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators implicated in a range of inflammatory diseases and cancers. ML094 has emerged as a valuable chemical probe for studying the function of 15-LOX-1 due to its high potency. This document consolidates the current understanding of the ML094 binding site, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. While a co-crystal structure of the ML094-15-LOX-1 complex remains to be elucidated, mutagenesis and kinetic studies have provided significant insights into the molecular determinants of this interaction.

Quantitative Analysis of Inhibitor Potency

ML094 is a highly potent inhibitor of human 15-LOX-1. Its inhibitory activity has been quantified by its half-maximal inhibitory concentration (IC50), which is consistently reported to be in the low nanomolar range. For comparative purposes, the IC50 values of ML094 and other relevant 15-LOX-1 inhibitors are presented in the table below.

| Inhibitor | Target Enzyme | IC50 (nM) | Notes |

| ML094 | Human 15-LOX-1 | 14[1] | Extremely potent but lacks activity in cell-based assays, possibly due to poor cell permeability or intracellular hydrolysis.[1] |

| ML351 | Human 15-LOX-1 | 200[1] | A chemically tractable and drug-like inhibitor with in vivo activity. |

| Compound 18 | Human 15-LOX-1 | >50,000 (for L407A mutant) | An ML094 derivative used in mutagenesis studies to probe the binding site. |

| PD-146176 | Rabbit 12/15-LOX | 3,810 | An early indole-based inhibitor. |

| Eleftheriadis-14d | Human 15-LOX-1 | 90 | A potent indole-based inhibitor. |

The ML094 Binding Site on 15-LOX-1

Direct structural elucidation of the ML094-15-LOX-1 complex is currently unavailable. However, a combination of site-directed mutagenesis, kinetic studies, and computational modeling of related inhibitors has provided a putative model of the binding site.

It is widely assumed that ML094 and the related inhibitor ML351 share a similar binding pocket within the catalytic domain of 15-LOX-1.[2] The catalytic domain of lipoxygenases features a deep, U-shaped substrate-binding channel that houses the catalytic non-heme iron.

Site-directed mutagenesis studies on human 15-LOX-1, using an ML094 derivative (compound 18) and ML351, have identified several key amino acid residues that are critical for inhibitor binding and potency. These residues are presumed to form part of the ML094 binding site.[2]

Key Amino Acid Residues in the Putative ML094 Binding Site:

-

Phenylalanine 414 (F414): Mutation of this residue to isoleucine (F414I) or tryptophan (F414W) significantly impacts inhibitor potency, suggesting a crucial role in forming an aromatic pocket that interacts with the inhibitor.[2]

-

Glutamic Acid 356 (E356): The E356Q mutant also showed altered inhibitor potency, indicating its involvement in the binding interaction.[2]

-

Leucine 407 (L407): The L407A mutation resulted in a greater than 1000-fold decrease in the potency of the ML094 derivative, highlighting its critical role in the binding site architecture.[2]

These residues are located within the active site cavity, in proximity to the catalytic iron, and likely form a hydrophobic pocket that accommodates the oxadiazole and naphthalene moieties of ML094 and its derivatives.

Signaling Pathway of 15-LOX-1 and its Inhibition by ML094

15-LOX-1 catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, to produce hydroperoxy fatty acids. These products can be further metabolized to pro-inflammatory mediators or can contribute to oxidative stress, which is interconnected with signaling pathways such as the nuclear factor-κB (NF-κB) pathway.[3] By inhibiting 15-LOX-1, ML094 blocks the production of these downstream signaling molecules, thereby exerting its potential anti-inflammatory effects.

Caption: Signaling pathway of 15-LOX-1 and its inhibition by ML094.

Experimental Protocols

15-LOX-1 Enzymatic Activity Assay (UV-Vis Spectrophotometry)

This assay measures the activity of 15-LOX-1 by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.

Materials:

-

Human recombinant 15-LOX-1 enzyme

-

Linoleic acid or arachidonic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0) or HEPES buffer (25 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for inhibitor dilution

-

UV-Vis spectrophotometer with temperature control

Procedure:

-

Prepare a stock solution of the substrate (e.g., 10 mM linoleic acid in ethanol).

-

Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 125 µM). Note that a slight pre-oxidation of linoleic acid may be required for enzyme activation.[4]

-

Prepare a stock solution of ML094 in DMSO.

-

Prepare serial dilutions of ML094 in DMSO.

-

In a quartz cuvette, add the assay buffer and the desired volume of the ML094 dilution (or DMSO for the control).

-

Add the 15-LOX-1 enzyme solution to the cuvette and incubate for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to the cuvette and mix immediately.

-

Monitor the increase in absorbance at 234 nm over time (e.g., for 5 minutes).

-

The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

-

The percent inhibition is calculated by comparing the rates of reaction in the presence and absence of ML094.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative High-Throughput Screening (qHTS) Assay for 15-LOX-1 Inhibition

This colorimetric assay is suitable for screening large compound libraries.

Materials:

-

Human recombinant 15-LOX-1 enzyme

-

Arachidonic acid (substrate)

-

FeXO solution (200 µM Xylenol Orange, 300 µM ferrous ammonium sulfate in 50 mM sulfuric acid)

-

Assay plates (e.g., 1536-well)

-

Plate reader capable of measuring absorbance at 573 nm

Procedure:

-

Dispense the 15-LOX-1 enzyme solution into the wells of the assay plate.

-

Transfer ML094 and control compounds to the wells.

-

Incubate the plate for 15 minutes at room temperature.

-

Add the arachidonic acid substrate solution to initiate the reaction (final concentration, e.g., 50 µM).

-

After a defined reaction time (e.g., 6.5 minutes), add the FeXO solution to stop the reaction.

-

Incubate the plate for 30 minutes at room temperature to allow for color development.

-

Measure the absorbance at 573 nm. The absorbance is proportional to the amount of hydroperoxide produced.

-

Calculate the percent inhibition and determine IC50 values as described above.[1]

Experimental Workflow for Binding Site Characterization

Caption: Experimental workflow for 15-LOX-1 inhibitor binding site identification.

Conclusion

ML094 remains a cornerstone tool for the chemical biology of 15-LOX-1. While the precise atomic details of its binding await crystallographic confirmation, a robust model of its binding site has been constructed through diligent biochemical and computational efforts. This guide provides a centralized resource for researchers aiming to understand and further investigate the interaction of ML094 and related compounds with 15-LOX-1, with the ultimate goal of developing novel therapeutics for a host of inflammatory and proliferative diseases.

References

- 1. lifenscience.org [lifenscience.org]

- 2. HUMAN 15-LOX-1 ACTIVE SITE MUTATIONS ALTER INHIBITOR BINDING AND DECREASE POTENCY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In Vitro Potency of ML094 on Human 15-Lipoxygenase-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of the small molecule inhibitor ML094 on human 15-lipoxygenase-1 (15-LOX-1). It includes quantitative data on its inhibitory activity, detailed experimental methodologies for assessing enzyme inhibition, and a visualization of the 15-LOX-1 signaling pathway.

Introduction to Human 15-LOX-1

Human 15-lipoxygenase-1 (15-LOX-1), also known as arachidonate 15-lipoxygenase or ALOX15, is a non-heme iron-containing enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids (PUFAs), primarily arachidonic acid and linoleic acid.[1][2][3] The enzyme catalyzes the stereospecific insertion of molecular oxygen into PUFAs, leading to the formation of bioactive lipid hydroperoxides.[1] These products, such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE) from arachidonic acid and 13-hydroperoxyoctadecadienoic acid (13-HpODE) from linoleic acid, are precursors to a variety of signaling molecules involved in inflammation, cell proliferation, and differentiation.[1][3] Given its role in various physiological and pathological processes, 15-LOX-1 has emerged as a significant target for therapeutic intervention in diseases such as asthma, atherosclerosis, and certain cancers.[4]

Human 15-LOX-1 is also frequently referred to in literature as human 12/15-lipoxygenase (h12/15-LOX) due to its ability to produce both 12-HETE and 15-HETE from arachidonic acid, although it predominantly generates the 15-HETE product.[1][2] The gene encoding this enzyme is ALOX15.[2][3]

Quantitative Assessment of ML094 Potency

ML094 is a potent small molecule inhibitor of human 15-LOX-1. Its in vitro efficacy has been determined through enzymatic assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its potency.

| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |

| ML094 | Recombinant Human 12/15-LOX (15-LOX-1) | In Vitro Enzyme Assay | < 10 | [5] |

Experimental Protocols

The determination of the in vitro potency of ML094 against human 15-LOX-1 involves specific and sensitive enzymatic assays. The following sections detail the methodologies for a common spectrophotometric assay used to measure 15-LOX-1 activity and its inhibition.

Recombinant Human 15-LOX-1 Expression and Purification

To obtain a pure and active enzyme for in vitro assays, human 15-LOX-1 is typically expressed in a recombinant system, such as E. coli or insect cells, and purified using standard chromatographic techniques.

Spectrophotometric 15-LOX-1 Inhibition Assay

This assay measures the enzymatic activity of 15-LOX-1 by monitoring the formation of the conjugated diene product, which absorbs light at a specific wavelength.

Principle: 15-LOX-1 catalyzes the oxidation of linoleic acid to 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE). This product contains a conjugated diene structure that exhibits a characteristic absorbance at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.

Materials:

-

Recombinant human 15-LOX-1

-

Linoleic acid (substrate)

-

ML094 (inhibitor)

-

Borate buffer (e.g., 0.2 M, pH 9.0) or Phosphate buffer (e.g., 50 mM, pH 7.4)[6]

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of linoleic acid. A common method involves dissolving linoleic acid in ethanol and then diluting it in the assay buffer to the desired final concentration (e.g., 125 µM).[6]

-